Methyl isostearate
Overview
Description
Methyl isostearate, also known as methyl 16-methylheptadecanoate, is an ester derived from isostearic acid. It is a branched-chain fatty acid ester with the molecular formula C19H38O2. This compound is commonly used in the cosmetics industry due to its emollient properties, which help to soften and smooth the skin .
Mechanism of Action
Methyl isostearate, also known as Methyl 16-methylheptadecanoate, is a chemical compound with the molecular formula C19H38O2 . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and the result of action of this compound.
Biochemical Pathways
It’s worth noting that similar compounds are often involved in various metabolic pathways, influencing cellular processes ranging from protein synthesis to dna methylation .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Methyl isostearate are not well-studied. It is known that fatty acid methyl esters like this compound can participate in various biochemical reactions. They can serve as substrates for enzymes such as lipases and esterases, which can hydrolyze them into their constituent fatty acids and alcohols .
Cellular Effects
The cellular effects of this compound are not well-documented. Fatty acid methyl esters can influence cell function in various ways. They can alter cell membrane fluidity and permeability, affect cell signaling pathways, and influence gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that fatty acid methyl esters can interact with various biomolecules. They can bind to proteins, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that fatty acid methyl esters can undergo degradation over time, which can affect their stability and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of fatty acid methyl esters can vary with dosage, with potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways. As a fatty acid methyl ester, it could potentially be metabolized via pathways involving enzymes such as lipases and esterases .
Transport and Distribution
Fatty acid methyl esters can interact with various transporters and binding proteins, which can affect their localization or accumulation .
Subcellular Localization
Fatty acid methyl esters can be directed to specific compartments or organelles based on various targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl isostearate is synthesized through the esterification of isostearic acid with methanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
Isostearic Acid+Methanol→Methyl Isostearate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves the distillation of crude isostearic acid, followed by esterification with methanol. The crude isostearic acid is obtained as a byproduct during the processing of unsaturated C18 fatty acids to produce dimer and trimer acids. The crude acid is then purified through distillation, solvent separation, hydrogenation, and bleaching to achieve the desired purity and properties .
Chemical Reactions Analysis
Types of Reactions: Methyl isostearate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Alkaline conditions using sodium hydroxide or acidic conditions using hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Isostearic acid and methanol.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Reduction: Reduced forms of the ester, potentially leading to alcohols
Scientific Research Applications
Methyl isostearate has a wide range of applications in scientific research and industry:
Cosmetics: Used as an emollient in moisturizers, lotions, and creams to improve skin texture and hydration
Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of active pharmaceutical ingredients.
Chemistry: Utilized as a model compound in studies of esterification and hydrolysis reactions.
Biology: Explored for its role in lipid metabolism and its effects on cell membrane properties.
Comparison with Similar Compounds
Methyl stearate: An ester of stearic acid, used similarly in cosmetics and pharmaceuticals.
Methyl palmitate: An ester of palmitic acid, also used as an emollient and in various industrial applications.
Methyl oleate: An ester of oleic acid, known for its use in lubricants and as a surfactant
Uniqueness: Methyl isostearate is unique due to its branched structure, which imparts distinct physical and chemical properties compared to its straight-chain counterparts. This branching results in lower melting points and different solubility characteristics, making it particularly useful in formulations requiring specific textural and stability properties .
Properties
IUPAC Name |
methyl 16-methylheptadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-18(2)16-14-12-10-8-6-4-5-7-9-11-13-15-17-19(20)21-3/h18H,4-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQIFKKWPMBNOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027738 | |
Record name | Methyl 16-methylheptadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401027738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5129-61-3, 68517-10-2 | |
Record name | Methyl 16-methylheptadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5129-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 16-methylheptadecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isooctadecanoic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068517102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isooctadecanoic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl 16-methylheptadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401027738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl isostearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.383 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 16-METHYLHEPTADECANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B9VP4H2JC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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